4-Cyano-4'-methylbiphenyl

Catalog No.
S774893
CAS No.
50670-50-3
M.F
C14H11N
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyano-4'-methylbiphenyl

CAS Number

50670-50-3

Product Name

4-Cyano-4'-methylbiphenyl

IUPAC Name

4-(4-methylphenyl)benzonitrile

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C14H11N/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14/h2-9H,1H3

InChI Key

QIBWMVSMTSYUSK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C#N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
  • Liquid Crystals

    Organic molecules with elongated structures can exhibit liquid crystal properties. Liquid crystals possess properties of both liquids and solids and find applications in display technologies ScienceDirect: .

  • Supramolecular Chemistry

    This field explores the interactions between molecules to create new materials or functional entities. Aromatic molecules with cyano groups can participate in pi-pi stacking interactions, which are a type of non-covalent bonding, and could be useful in supramolecular assemblies NCBI: .

  • Organic Synthesis

    4-Cyano-4'-methylbiphenyl can be a useful intermediate for the synthesis of more complex molecules. Organic synthesis is a fundamental tool for the creation of new materials and molecules with specific properties.

4-Cyano-4'-methylbiphenyl, also known as 4'-methyl-2-biphenylcarbonitrile, is an organic compound with the molecular formula C₁₄H₁₁N and a molecular weight of 193.25 g/mol. It appears as a white to light yellow solid and has a melting point ranging from 50 to 54 °C. This compound is characterized by the presence of a cyano group (-C≡N) attached to one of the biphenyl rings, specifically at the para position relative to the methyl group. The compound's structure contributes to its unique chemical properties and reactivity, making it significant in various chemical applications .

Typical of nitriles and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Reduction Reactions: The cyano group can be reduced to amines or aldehydes under appropriate conditions.
  • Cross-Coupling Reactions: It can serve as a coupling partner in reactions such as Suzuki or Sonogashira coupling, facilitating the synthesis of more complex organic molecules .

Several synthesis methods for 4-Cyano-4'-methylbiphenyl have been reported:

  • Suzuki Coupling: This method involves the reaction between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst. It allows for high selectivity and yield.
  • Grignard Reaction: A Grignard reagent can react with o-chlorobenzonitrile to produce 4-Cyano-4'-methylbiphenyl through a nucleophilic substitution mechanism.
  • Direct Methylation: This approach utilizes methylating agents to selectively introduce a methyl group onto biphenyl derivatives .

4-Cyano-4'-methylbiphenyl is primarily utilized in:

  • Pharmaceutical Synthesis: It serves as an intermediate in the production of angiotensin II receptor antagonists and other therapeutic agents.
  • Material Science: Its unique properties make it suitable for use in liquid crystal displays and other electronic materials.
  • Organic Synthesis: The compound is employed as a building block in various organic synthesis processes due to its reactivity .

Interaction studies involving 4-Cyano-4'-methylbiphenyl focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be modified or utilized in synthesizing more complex molecules. Additionally, investigations into its interactions with biological systems may reveal potential therapeutic applications or toxicological profiles .

Several compounds share structural similarities with 4-Cyano-4'-methylbiphenyl, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
4-MethylbiphenylC₁₄H₁₁Lacks cyano group; used in polymer production
4-Cyano-4'-pentylbiphenylC₁₈H₁₉NLonger alkyl chain; different solubility profile
4-CyanobiphenylC₁₂H₉NSimpler structure; used in dye synthesis
2-Cyano-4'-methylbiphenylC₁₄H₁₁NDifferent position of cyano group; distinct reactivity

The presence of the cyano group at the para position relative to the methyl group in 4-Cyano-4'-methylbiphenyl enhances its reactivity compared to other biphenyl derivatives, making it particularly useful in synthetic chemistry applications .

XLogP3

3.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

50670-50-3

Wikipedia

4-Cyano-4'-methylbiphenyl

General Manufacturing Information

[1,1'-Biphenyl]-4-carbonitrile, 4'-methyl-: INACTIVE

Dates

Modify: 2023-08-15

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